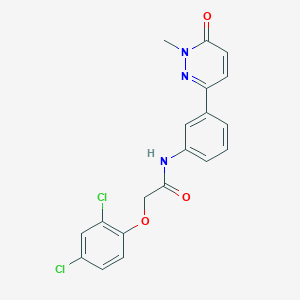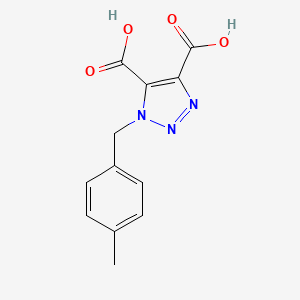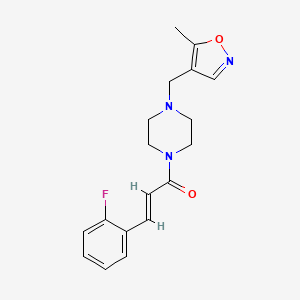
8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione, also known as PD184352, is a small molecule inhibitor that targets the extracellular signal-regulated kinase (ERK) pathway. This pathway is involved in regulating cell proliferation, differentiation, and survival, making it an attractive target for cancer therapy.
Mecanismo De Acción
8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione inhibits the activity of ERK by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets, leading to the inhibition of cell proliferation and survival. 8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione has been shown to be highly selective for ERK, with minimal off-target effects.
Biochemical and Physiological Effects
8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione inhibits cell proliferation and induces apoptosis in cancer cells. In vivo studies have shown that 8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione can inhibit tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione has a number of advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for ERK, making it a valuable tool for studying the ERK pathway. However, 8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione has some limitations. It has a relatively short half-life, which can make it difficult to maintain consistent levels in vivo. It also has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
There are a number of future directions for 8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione research. One area of interest is the development of more potent and selective ERK inhibitors. Another area of interest is the use of 8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, there is interest in exploring the use of 8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione in other diseases where the ERK pathway is dysregulated, such as autoimmune disorders and neurodegenerative diseases.
Conclusion
8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione is a small molecule inhibitor that targets the ERK pathway, making it an attractive target for cancer therapy. It has been extensively studied for its potential use in cancer treatment and has shown promising results in preclinical studies. While there are some limitations to its use, it remains a valuable tool for studying the ERK pathway and has potential for future therapeutic development.
Métodos De Síntesis
8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione can be synthesized through a multi-step process. The first step involves the reaction of 2,6-dichloropurine with heptylthiol in the presence of a base to yield 8-heptylsulfanyl-2,6-dichloropurine. This intermediate is then reacted with 3-methyl-2-butanone in the presence of a base to yield 8-heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine. The final step involves the oxidation of this intermediate using potassium permanganate to yield 8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione.
Aplicaciones Científicas De Investigación
8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione has been extensively studied for its potential use in cancer therapy. The ERK pathway is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival. 8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione inhibits the activity of ERK, thereby preventing cancer cell growth and inducing apoptosis. 8-Heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione has been shown to be effective against a wide range of cancer types, including melanoma, pancreatic cancer, and colorectal cancer.
Propiedades
IUPAC Name |
8-heptylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O2S/c1-5-6-7-8-9-12-25-18-19-15-14(22(18)11-10-13(2)3)16(23)20-17(24)21(15)4/h13H,5-12H2,1-4H3,(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQBLWYMTOXAKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCSC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

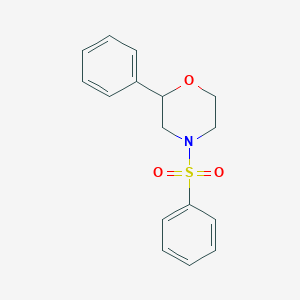
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2819427.png)
![N-(3,5-dimethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2819428.png)
![2-Amino-4-(4-methoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2819430.png)
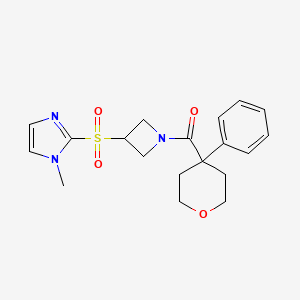
![1-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride](/img/structure/B2819433.png)


